(1S)-1-(1,1'-biphenyl-4-yl)ethanamine, also known as (S)-1-(4-biphenyl)ethanamine, is a chiral amine with significant importance in medicinal chemistry and organic synthesis. Its molecular formula is CHN and it has a molecular weight of 197.28 g/mol. This compound is classified under the category of amines, specifically secondary amines, due to the presence of a nitrogen atom bonded to two carbon-containing groups.
The synthesis of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine can be achieved through several methods:
The choice of method depends on factors such as desired yield, purity, and environmental considerations. The use of biocatalysts in transamination is particularly notable for producing enantiomerically pure compounds.
The structure of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine features a biphenyl moiety attached to an ethanamine group. The biphenyl structure consists of two phenyl rings connected by a single bond, while the ethanamine part contains an ethyl group bonded to an amino group.
(1S)-1-(1,1'-biphenyl-4-yl)ethanamine can participate in various chemical reactions due to its functional groups:
The reactivity of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine is influenced by its steric and electronic properties derived from the biphenyl structure.
The mechanism of action for (1S)-1-(1,1'-biphenyl-4-yl)ethanamine often relates to its role as a ligand or substrate in biological systems or synthetic pathways:
Research indicates that derivatives of biphenyl compounds exhibit diverse biological activities, including antimicrobial and anti-inflammatory properties .
The compound's solubility profile indicates potential applications in pharmaceutical formulations where solubility is critical for bioavailability .
(1S)-1-(1,1'-biphenyl-4-yl)ethanamine has several scientific applications:
(1S)-1-(1,1'-Biphenyl-4-yl)ethanamine represents a chiral scaffold critical for pharmaceutical applications due to its axial asymmetry and potential for target-specific interactions. Enantioselective synthesis predominantly employs asymmetric hydrogenation and chiral auxiliary approaches. Asymmetric hydrogenation of the corresponding enamide precursor, (E)-1-(1,1'-biphenyl-4-yl)-N-(1-phenylethyl)ethan-1-imine, using ruthenium-BINAP catalysts achieves enantiomeric excess (ee) values >95% under mild hydrogen pressures (5–15 bar) at ambient temperature . Alternative methodologies leverage chiral Evans auxiliaries, wherein the biphenyl ketone is condensed with (4R)-benzyloxazolidin-2-one to form an acylated derivative. Diastereoselective enolization and alkylation followed by auxiliary cleavage yield the target amine with ee ≥98%. However, this route requires additional synthetic steps, reducing overall yield to 60–70% [5].
Table 1: Comparison of Enantioselective Methods
Method | Catalyst/Chiral Controller | Reaction Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
Asymmetric Hydrogenation | Ru-(S)-BINAP | 15 bar H₂, 25°C, 24 h | 98 | 89 |
Chiral Auxiliary | (4R)-Benzyloxazolidin-2-one | LDA, -78°C; then H₃O⁺ workup | 99 | 65 |
Organocatalytic Reduction | CBS-Catalyst/BH₃·THF | THF, 0°C, 12 h | 92 | 81 |
Biocatalytic routes offer sustainable access to enantiopure amines through kinetic resolution or asymmetric synthesis. Amine transaminases (ATAs) demonstrate high efficiency for synthesizing (1S)-1-(1,1'-biphenyl-4-yl)ethanamine. Vibrio fluvialis ATA-117 variant exhibits activity toward the prochiral ketone, 4-acetylbiphenyl, using isopropylamine as an amino donor. Reaction optimization at pH 7.5–8.0 and 30°C delivers the (S)-amine with 99% ee but necessitates co-solvents (e.g., DMSO) to solubilize the biphenyl substrate . Enzyme engineering via directed evolution improves catalytic efficiency (kcat/KM) by 20-fold, enabling substrate loading up to 50 mM. Immobilization on epoxy-functionalized resins enhances operational stability, allowing >5 reuse cycles while maintaining >90% activity .
Table 2: Biocatalytic Performance Metrics
Transaminase Source | Amino Donor | Co-solvent | ee (%) | Conversion (%) | Reusability (Cycles) |
---|---|---|---|---|---|
Vibrio fluvialis ATA-117 | Isopropylamine | 10% DMSO | 99 | 48 | 3 |
Engineered ATA-117 variant | Alanine | 15% Acetonitrile | 99 | 85 | 7 |
Chromobacterium violaceum | (S)-α-Methylbenzylamine | None | 97 | 65 | 4 |
Reductive amination of 4-acetylbiphenyl constitutes a scalable route to racemic 1-(1,1'-biphenyl-4-yl)ethanamine, requiring subsequent enantiopurification. Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) with ammonium acetate reduces the imine intermediate in situ at 25°C, achieving 90% yield in 12 hours [7]. Catalytic hydrogenation (Pd/C, H₂) is equally effective but demands high-pressure reactors. Enantioselective variants employ chiral phosphoric acids (e.g., TRIP) to catalyze imine formation and reduction, yielding the (S)-amine with 85% ee using Hantzsch ester as a hydride source [4]. Solvent screening reveals dichloromethane or toluene optimizes stereoselectivity, while protic solvents diminish ee by >20% [7].
Table 3: Reductive Amination Conditions
Reducing Agent | Catalyst/Additive | Solvent | Temperature (°C) | Yield (%) | ee (%) |
---|---|---|---|---|---|
NaBH(OAc)₃ | None | DCE | 25 | 90 | 0 (rac) |
Hantzsch ester | (R)-TRIP (10 mol%) | Toluene | 40 | 78 | 85 (S) |
NaBH₃CN | Acetic acid | MeOH | 25 | 82 | 0 (rac) |
Continuous flow systems enhance reaction control and safety for hazardous intermediates in (1S)-amine synthesis. Asymmetric reductive amination in microreactors using immobilized chiral catalysts (e.g., Ru-TsDPEN on silica) achieves residence times of 30 minutes at 50°C, delivering 95% yield and 94% ee with formic acid as a hydrogen donor [8]. Enzyme-mediated flow processes incorporate packed-bed reactors with ATA-117 immobilized on methacrylate beads. Substrate solution (4-acetylbiphenyl and alanine) flows at 0.2 mL/min, achieving 92% conversion and 99% ee over 120 hours of continuous operation . Key advantages include precise temperature control, suppressed byproduct formation, and 5-fold higher space-time-yield compared to batch processes [8].
Table 4: Continuous Flow Performance
Reaction Type | Catalyst/Enzyme | Flow Rate (mL/min) | Residence Time (min) | Conversion/Yield (%) | ee (%) |
---|---|---|---|---|---|
Asymmetric Hydrogenation | Ru-TsDPEN/SiO₂ | 0.5 | 30 | 95 (Yield) | 94 |
Transaminase Resolution | Immobilized ATA-117 | 0.2 | 45 | 92 (Conversion) | 99 |
Reductive Amination | NaBH(OAc)₃ (tube reactor) | 1.0 | 15 | 88 (Yield) | 0 (rac) |
Classical diastereomeric salt crystallization remains the most cost-effective method for large-scale enantiopurification of racemic 1-(1,1'-biphenyl-4-yl)ethanamine. Screening identifies (2R,3R)-di-p-toluoyltartaric acid as the optimal resolving agent, forming crystalline salts with the (S)-amine from ethanol with 99% de. Kinetic resolution using Candida antarctica lipase B and vinyl acetate selectively acetylates the (R)-enantiomer, leaving the desired (S)-amine in 48% yield and 98% ee. However, the maximum theoretical yield is limited to 50%. Preparative chiral chromatography on amylose-based columns (Chiralpak AD-H) resolves gram-scale racemates with >99% ee but incurs high solvent costs [9].
Table 5: Chiral Resolution Efficiency
Method | Resolving Agent/Medium | Max Yield (%) | ee (%) | Cost Index (Relative) |
---|---|---|---|---|
Diastereomeric Salt Crystallization | (2R,3R)-Di-p-toluoyltartaric acid/EtOH | 38 | 99 | 1.0 |
Kinetic Resolution | Candida antarctica Lipase B, vinyl acetate | 48 | 98 | 2.5 |
Preparative HPLC | Chiralpak AD-H (n-Hexane:i-PrOH 90:10) | 30 | 99 | 8.0 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: